![molecular formula C11H13F3N2O B6142949 N-methyl-2-({[3-(trifluoromethyl)phenyl]methyl}amino)acetamide CAS No. 1020998-33-7](/img/structure/B6142949.png)

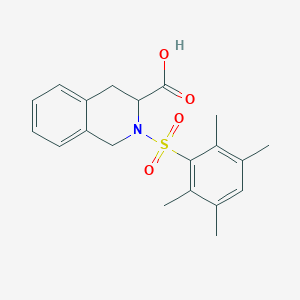

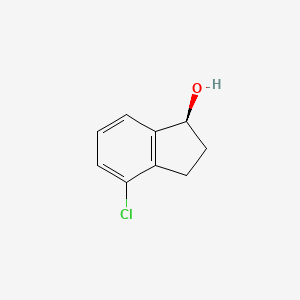

N-methyl-2-({[3-(trifluoromethyl)phenyl]methyl}amino)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-methyl-2-({[3-(trifluoromethyl)phenyl]methyl}amino)acetamide” is a chemical compound. It is an N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine . It is a small molecule and is considered experimental .

Chemical Reactions Analysis

The chemical reactions involving “N-methyl-2-({[3-(trifluoromethyl)phenyl]methyl}amino)acetamide” are not explicitly mentioned in the available resources .Applications De Recherche Scientifique

Antineoplastic Activity

Flutamide is classified as an anti-androgen and is used in the management of advanced prostate cancer. It acts by inhibiting androgen receptors, thereby suppressing the growth of androgen-dependent tumors. Its oral administration leads to extensive first-pass metabolism in the liver, resulting in the production of several metabolites .

Metabolite Synthesis and Characterization

Two important metabolites of Flutamide are 4-nitro-3-(trifluoromethyl)phenylamine (Flu-1) and 2-amino-5-nitro-4-(trifluoromethyl)phenol (Flu-3). Flu-1 is a major plasma metabolite and a known impurity. It can cause severe hepatic dysfunction. Flu-3, on the other hand, is the primary urinary metabolite, representing a significant portion of excretion. Structural confirmation of these metabolites is crucial for understanding their impact .

Chromatographic Analysis

Efforts have been made to develop chromatographic methods for resolving Flutamide and its metabolites. High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography with Diode Array Detection (HPLC–DAD) are commonly used techniques. These methods allow quantitative analysis of Flutamide and its metabolites in pure form, human urine, and plasma samples. Validation follows FDA guidelines and USP recommendations .

Trifluoromethyl Group Effects

The trifluoromethyl (CF3) group in Flutamide contributes to its pharmacological properties. Understanding the physicochemical effects of CF3 substitutions is essential. Researchers have compared CF3-substituted residues with their methyl (CH3)-substituted analogues to predict perturbations in protein stability and dynamics .

Indole Scaffold and Receptor Binding

Flutamide contains an indole nucleus, which is a common scaffold in synthetic drug molecules. Indole derivatives exhibit clinical and biological applications. Investigating Flutamide’s binding affinity to multiple receptors provides insights for developing new derivatives with therapeutic potential .

Enthalpy of Reaction with Acetamide

Flutamide’s reaction enthalpy with acetamide has been studied. Such thermodynamic data contribute to our understanding of its chemical behavior and interactions .

Propriétés

IUPAC Name |

N-methyl-2-[[3-(trifluoromethyl)phenyl]methylamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O/c1-15-10(17)7-16-6-8-3-2-4-9(5-8)11(12,13)14/h2-5,16H,6-7H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWMPRYLANMHZSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CNCC1=CC(=CC=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-2-({[3-(trifluoromethyl)phenyl]methyl}amino)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(piperazin-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B6142870.png)

![1-({imidazo[1,2-a]pyridin-2-yl}methyl)-1H-pyrazol-4-amine](/img/structure/B6142903.png)

![methyl N-[4-(aminomethyl)phenyl]carbamate](/img/structure/B6142907.png)

![3-[(benzylsulfanyl)methyl]aniline](/img/structure/B6142918.png)

![3-[2-(morpholin-4-yl)ethyl]-6-phenyl-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6142924.png)

![N-ethyl-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6142953.png)